2-Methyl-5-hexen-3-ol

Übersicht

Beschreibung

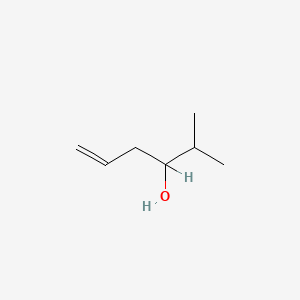

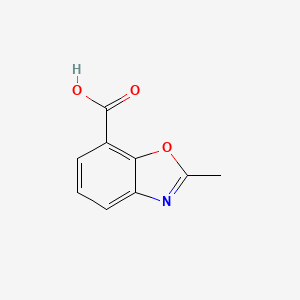

2-Methyl-5-hexen-3-ol is a chemical compound with the molecular formula C7H14O . It has an average mass of 114.186 Da and a monoisotopic mass of 114.104462 Da . It is also known by other names such as 2-Methylhex-5-en-3-ol and Allyl isopropyl carbinol .

Molecular Structure Analysis

The molecular structure of 2-Methyl-5-hexen-3-ol consists of 7 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey is JKGMJZOZIJHPOH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Methyl-5-hexen-3-ol has a density of 0.8±0.1 g/cm3, a boiling point of 149.5±9.0 °C at 760 mmHg, and a vapour pressure of 1.5±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 45.0±6.0 kJ/mol and a flash point of 53.1±8.6 °C . The compound has a molar refractivity of 35.7±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 137.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Methyl-5-hexen-3-ol plays a significant role in chemical synthesis. For example, it has been used in the annulation of 5-Methyl-5-hexen-1-ols with aldehydes, catalyzed by Platinum(II), to synthesize tetrahydropyrans, which are crucial in the construction of cyclic ethers found in biologically active organic molecules (Miura et al., 2008). Additionally, its epoxidation has been explored, leading to the formation of significant compounds such as 5,5-Dimethyltetrahydrofurfuryl alcohol (Penninger & Weyerstahl, 1978).

Reaction Mechanisms

The compound is also a subject of study in reaction mechanisms. Research has investigated its reactions with H3O+, NO+, and O2+ ions, offering insights into the rate constants and product ion distributions in these reactions. This knowledge is crucial for the understanding of chemical ionization techniques in analytical chemistry (Schoon et al., 2007).

Material Science and Catalysis

In material science, 2-Methyl-5-hexen-3-ol has applications in the development of polymers. For instance, it has been used in the copolymerization of ethylene and 5-hexen-1-ol, creating copolymers with alternating structures, which could have various industrial applications (Hagihara et al., 2001).

Environmental and Atmospheric Studies

The compound is also relevant in environmental and atmospheric studies. Its reactions with hydroxyl radicals have been analyzed, providing insights into the environmental impacts of volatile vegetative emissions and their transformation products, which are important for understanding atmospheric chemistry and environmental pollution (Reisen et al., 2003).

Safety And Hazards

2-Methyl-5-hexen-3-ol is classified as a flammable liquid according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and only non-sparking tools should be used . In case of fire, CO2, dry chemical, or foam can be used for extinction .

Eigenschaften

IUPAC Name |

2-methylhex-5-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-5-7(8)6(2)3/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGMJZOZIJHPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880706 | |

| Record name | 2-methyl-5-hexen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-hexen-3-ol | |

CAS RN |

32815-70-6 | |

| Record name | 2-Methyl-5-hexen-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032815706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methyl-5-hexen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

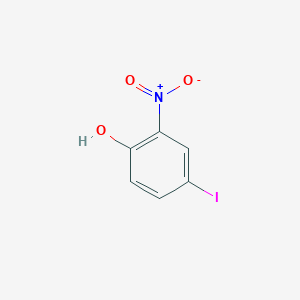

![1-[Chloro(difluoro)methoxy]-4-nitrobenzene](/img/structure/B1595733.png)

![1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1595742.png)

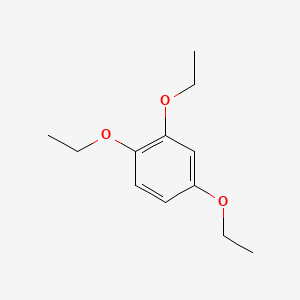

![2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester](/img/structure/B1595751.png)